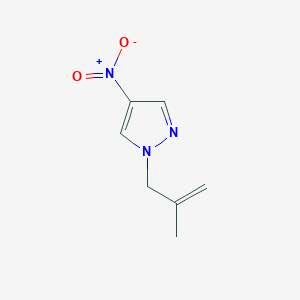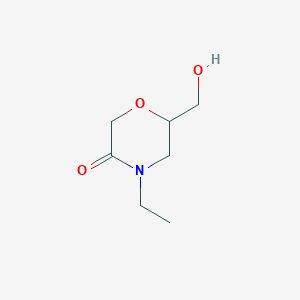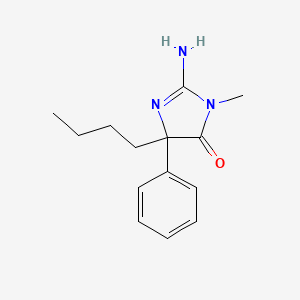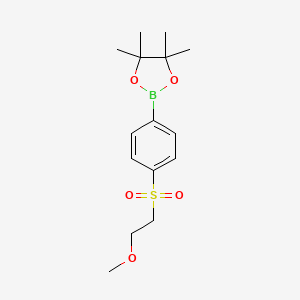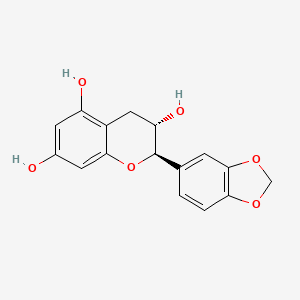![molecular formula C7H2Cl3N3 B13925195 4,6,7-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B13925195.png)
4,6,7-Trichloropyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of three chlorine atoms at positions 4, 6, and 7 on the pyridopyrimidine ring. It has a molecular formula of C7H2Cl3N3 and a molecular weight of 234.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloropyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where pyrido[3,2-d]pyrimidine is treated with POCl3 to introduce chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trichloropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridopyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) for methoxylation and ammonia (NH3) for amination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, methoxylation yields 4,6,7-trimethoxypyrido[3,2-d]pyrimidine, while amination produces 4,6,7-triaminopyrido[3,2-d]pyrimidine .
Scientific Research Applications
4,6,7-Trichloropyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6,7-Trichloropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trichloropyrido[2,3-d]pyrimidine: Similar in structure but differs in the position of chlorine atoms.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring instead of a pyrido ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: Contains a thieno ring instead of a pyrido ring.
Uniqueness
4,6,7-Trichloropyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution reactions and its potential as a kinase inhibitor make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H2Cl3N3 |
|---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
4,6,7-trichloropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-4-5(13-6(3)9)7(10)12-2-11-4/h1-2H |
InChI Key |
VADDLBFDUDZCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
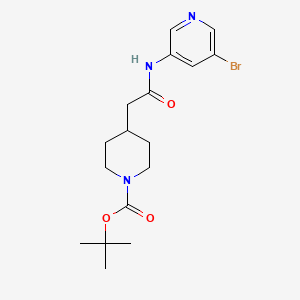
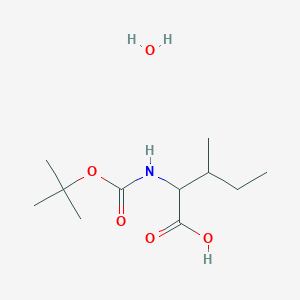
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)

![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
![2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
